6-((1-(2,6-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
6-((1-(2,6-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a versatile chemical compound utilized in various scientific research applications. Its unique structure, which includes a piperidine ring and a nicotinonitrile moiety, makes it an interesting subject for study in fields such as organic synthesis, drug development, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-((1-(2,6-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) to convert primary alcohols to aldehydes.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) to introduce bromine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include TEMPO for oxidation, LiAlH4 for reduction, and NBS for halogenation. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of primary alcohols yields aldehydes, while reduction of carbonyl groups results in alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
6-((1-(2,6-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is utilized in several scientific research applications, including:
Chemistry: As a building block in organic synthesis for the development of new compounds and materials.
Biology: In the study of biological pathways and interactions, particularly those involving piperidine derivatives.
Medicine: As a potential lead compound in drug discovery, especially for developing treatments targeting neurological disorders.
Industry: In the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-((1-(2,6-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the nicotinonitrile group can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine-based compound with anticancer and antimicrobial activities.
Matrine: Known for its antiproliferative effects on cancer cells.
Uniqueness
6-((1-(2,6-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile stands out due to its unique combination of a piperidine ring and a nicotinonitrile moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c19-14-2-1-3-15(20)17(14)18(24)23-8-6-13(7-9-23)25-16-5-4-12(10-21)11-22-16/h1-5,11,13H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMJAFHCOMLJDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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